molecular formula C20H23F3N4S B609503 N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide CAS No. 1916571-90-8

N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide

Cat. No. B609503
CAS RN: 1916571-90-8
M. Wt: 408.4872
InChI Key: PJNSZIQUFLWRLH-UHFFFAOYSA-N
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Description

NCT-503 is an inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), inhibiting serine synthesis from 3-phosphoglycerate in cells with an IC50 value of 2.5 µM. It has been shown to reduce the production of glucose-derived serine in cells and to suppress the growth of PHGDH-dependent MDA-MB-468 cancer cells both in vitro and in mice bearing orthotopic xenograft tumors.
NCT-503 is an inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), inhibiting serine synthesis from 3-phosphoglycerate in cells with an IC50 value of 2.5 µM.

Scientific Research Applications

  • Antimicrobial Activity : A study by Babu, Srinivasulu, and Kotakadi (2015) in "Chemistry of Heterocyclic Compounds" focused on synthesizing novel derivatives of this compound and evaluating their antimicrobial activity. They found that some of these compounds showed potential antimicrobial activity against various bacterial species and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).

  • Antimicrobial and Hypoglycemic Activities : Al-Abdullah et al. (2015) in "Molecules" synthesized N-(1-Adamantyl)carbothioamide derivatives and tested them for antimicrobial and hypoglycemic activities. Some of these compounds demonstrated potent antibacterial activity, and one compound in particular showed a significant reduction in serum glucose levels in diabetic rats (Al-Abdullah et al., 2015).

  • Pharmacological Activity : Hussain and Kaushik (2015) reported on the synthesis of 1-substituted-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazole derivatives and their pharmacological activity. They found that some synthesized compounds showed potent anti-inflammatory activity and moderate antimicrobial activity (Hussain & Kaushik, 2015).

  • Inhibition of Pyruvate Dehydrogenase Kinase : Aicher et al. (2000) in "Journal of Medicinal Chemistry" discovered that amides derived from this compound class are inhibitors of pyruvate dehydrogenase kinase (PDHK). They optimized a series of acylated piperazine derivatives and found that these compounds had good oral bioavailability and significantly affected PDHK activity (Aicher et al., 2000).

  • Androgen Receptor Antagonist Activities : Kinoyama et al. (2006) in "Journal of Medicinal Chemistry" synthesized a novel series of trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide derivatives and evaluated their androgen receptor (AR) antagonist activities. They identified a compound, YM580, which exhibited potent antiandrogenic activity and decreased the weight of rat ventral prostate without significantly affecting serum testosterone levels (Kinoyama et al., 2006).

  • Antimyotonic Agents : Catalano et al. (2008) found that certain analogues of this compound were potent skeletal muscle sodium channel blockers and could be developed as antimyotonic agents. These compounds showed a marked increase in potency compared to tocainide, a known drug (Catalano et al., 2008).

properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4S/c1-14-11-15(2)24-18(12-14)25-19(28)27-9-7-26(8-10-27)13-16-3-5-17(6-4-16)20(21,22)23/h3-6,11-12H,7-10,13H2,1-2H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNSZIQUFLWRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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